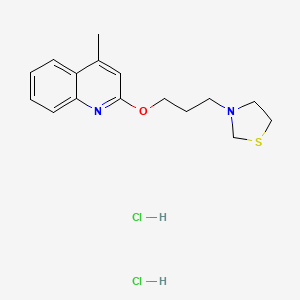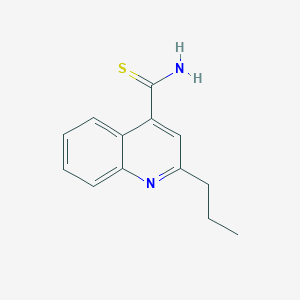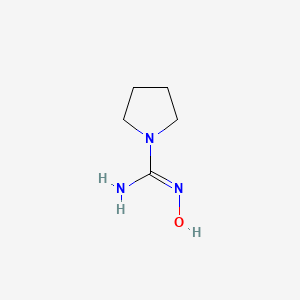
4-Ethyl-1H-pyrazole-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 4-ethyl-1H-pyrazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
4-Ethyl-1H-pyrazole+Thionyl chloride→4-Ethyl-1H-pyrazole-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Ethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-ethyl-1H-pyrazole-1-carboxylic acid.
Acylation: It is commonly used as an acylating agent in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Carboxylic Acids: Formed by hydrolysis
科学的研究の応用
4-Ethyl-1H-pyrazole-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of 4-Ethyl-1H-pyrazole-1-carbonyl chloride involves its reactivity as an acylating agent. It can introduce acyl groups into various substrates, facilitating the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
Similar Compounds
- 1-Ethyl-1H-pyrazole-4-carbaldehyde
- 4-Chloro-3-ethyl-1-methyl-5-pyrazolecarbonyl chloride
- 1-Ethyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
4-Ethyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity profile. It offers distinct advantages in certain synthetic applications, particularly in the formation of acyl derivatives .
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
4-ethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3 |
InChIキー |
LLMOVAVGBMJNGY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(N=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


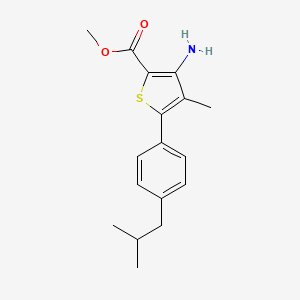
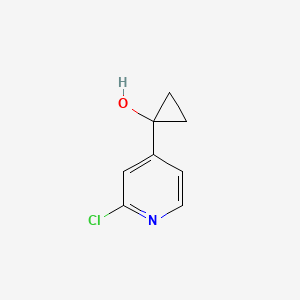

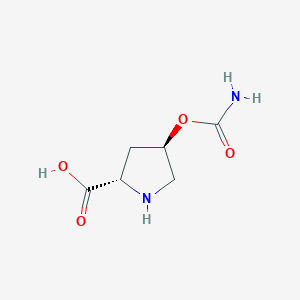
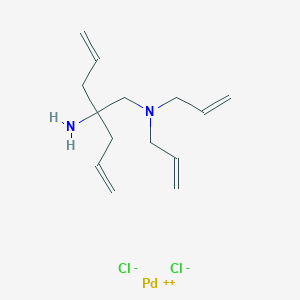

![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
